1,1-Dimethylguanidine hydrochloride
Overview
Description
1,1-Dimethylguanidine hydrochloride is a derivative of guanidine, which is a compound that has been studied for its potential use in various chemical applications. The molecular structure and properties of guanidine derivatives are of interest due to their potential as intermediates in chemical synthesis and their acid/base properties.
Synthesis Analysis
The synthesis of 1,1-dimethylguanidine derivatives can involve reactions with substituted carbodiimides, leading to the formation of triazine derivatives. For instance, guanidine and its N,N-dimethyl derivative can react with substituted carbodiimides to afford 1,2-dihydro-1,3,5-triazine derivatives, which are novel compounds with interesting properties . Additionally, the synthesis of related compounds, such as bis(1,1-dimethylguanidinium)tetrachlorocuprate, involves the reaction of 1,1-dimethylguanidine dihydrogen sulfate with hydrochloric acid and copper chloride .
Molecular Structure Analysis
The molecular structure of guanidine derivatives has been elucidated using various spectroscopic methods, including IR, ^1H and ^13C NMR, and ^15N solid-state NMR, as well as X-ray diffraction methods . The crystal structure of bis(1,1-dimethylguanidinium)tetrachlorocuprate reveals strong hydrogen bonds and a coordination geometry that exhibits thermochromic properties, changing color with temperature .
Chemical Reactions Analysis
Guanidine derivatives participate in a variety of chemical reactions. The acid/base properties of these compounds have been determined experimentally and through DFT calculations, indicating that they can act as very weak acids or strong bases depending on the specific derivative and its environment . The reactivity of these compounds can lead to the formation of different structures, such as the isomeric 1,1-dimethyl-3-dimethylaminomethylene-urea, depending on the reactants and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives, such as their dipole moments and acid/base characteristics, are significant for their potential applications. For example, the dipole moments of related compounds like 1,3-dimethyl-2-cyanoguanidine have been measured, indicating a high degree of zwitterionic character in water . The basicity of certain triazine derivatives is comparable to that of tetramethylguanidine, with pKa values indicating strong basicity .
Scientific Research Applications
Analytical Chemistry and Environmental Studies
Environmental Analytical Chemistry : 1,1-Dimethylguanidine hydrochloride is used in analytical methods for environmental studies, particularly in the analysis of rocket fuel pollutants in soils. This substance assists in the effective separation and sensitive detection of various compounds, including dimethylguanidine, during the analysis of soil pollutants like rocket fuel residues. This method plays a crucial role in assessing environmental contamination and developing remediation strategies (Kosyakov et al., 2014).
Analysis of Soil Contamination : 1,1-Dimethylguanidine is identified as a transformation product of unsymmetrical dimethylhydrazine in soils, indicating its use in environmental monitoring. This application is crucial for understanding the environmental impact and degradation pathways of hazardous substances like rocket fuel components (Ul'yanovskii et al., 2018).
Pharmaceutical and Medical Research
Pharmaceutical Analysis : In the pharmaceutical industry, 1,1-Dimethylguanidine hydrochloride is used in the analysis of medical products, specifically in identifying and quantifying impurities in medications containing metformin hydrochloride. This application ensures the purity and safety of pharmaceutical products (Kłaczkow & Anuszewska, 2010).
Radiochemical Labeling in Protein Chemistry : The compound finds application in radiochemical labeling, particularly in Suzuki–Miyaura cross-coupling reactions for site-specific protein labeling. This advancement allows for precise and biologically compatible labeling of proteins and peptides, facilitating research in molecular biology and biochemistry (Gao, Gouverneur, & Davis, 2013).
Chemistry and Materials Science
Chemical Reactions and Catalysis : 1,1-Dimethylguanidine hydrochloride plays a role in various chemical reactions and catalysis. It is involved in the synthesis of novel compounds and the development of efficient catalysts, which are significant in advancing chemical synthesis and material science (Zhang et al., 2017).
Study of Molecular Interactions and Structural Analysis : This compound is also significant in the study of molecular interactions and structure analysis in chemistry. Its use in the synthesis of derivatives and understanding their molecular structure and spectral properties is vital for the development of new materials and chemicals (Kowalczyk, 2008).
Safety And Hazards
properties
IUPAC Name |
1,1-dimethylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVLNFSVPLPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884895 | |
Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylguanidine hydrochloride | |
CAS RN |
22583-29-5 | |
Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22583-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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